molecular formula C17H14N2O3 B1652462 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) CAS No. 144333-80-2

2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide)

Cat. No.: B1652462
CAS No.: 144333-80-2
M. Wt: 294.3 g/mol
InChI Key: AACSXNDMQHZLAL-QXMHVHEDSA-N
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Description

2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) is a complex organic compound with a unique structure that includes a benzhydrylidene group and a hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) typically involves the condensation of benzhydrylidenehydrazine with a suitable dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Butenedioic acid (Z)-, mono((diphenylmethylene)hydrazide) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, (Z)-4-(2-benzhydry

Properties

CAS No.

144333-80-2

Molecular Formula

C17H14N2O3

Molecular Weight

294.3 g/mol

IUPAC Name

(Z)-4-(2-benzhydrylidenehydrazinyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H14N2O3/c20-15(11-12-16(21)22)18-19-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H,(H,18,20)(H,21,22)/b12-11-

InChI Key

AACSXNDMQHZLAL-QXMHVHEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=NNC(=O)/C=C\C(=O)O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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